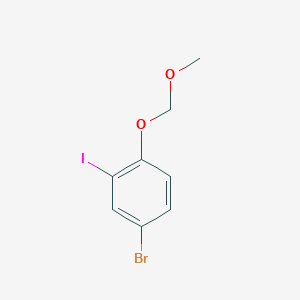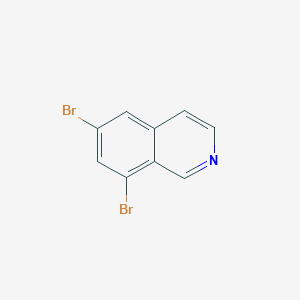
10-Hexadecen-1-ol, acetate, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hexadecen-1-ol, acetate, (Z)- is an organic compound belonging to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration and an acetate functional group. This compound is often found in natural products and is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecen-1-ol, acetate, (Z)- typically involves the esterification of 10-Hexadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of 10-Hexadecen-1-ol, acetate, (Z)- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 10-Hexadecen-1-ol, acetate, (Z)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols
Reduction: 10-Hexadecen-1-ol
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
10-Hexadecen-1-ol, acetate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 10-Hexadecen-1-ol, acetate, (Z)- exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, modulating signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses.
Comparación Con Compuestos Similares
10-Hexadecen-1-ol, acetate, (Z)- can be compared with other similar compounds such as:
- 11-Hexadecen-1-ol, acetate, (Z)-
- 10-Hexadecen-1-ol, acetate, (E)-
- 10-Hexadecen-1-ol
Uniqueness: The Z (cis) configuration of the double bond in 10-Hexadecen-1-ol, acetate, (Z)- imparts unique chemical and physical properties, such as specific reactivity and interaction with biological targets, distinguishing it from its E (trans) isomer and other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of 10-Hexadecen-1-ol, acetate, (Z)-, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C18H36O3 |
|---|---|
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
acetic acid;(Z)-hexadec-10-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h6-7,17H,2-5,8-16H2,1H3;1H3,(H,3,4)/b7-6-; |
Clave InChI |
BKWAKIYRJHHRFD-NAFXZHHSSA-N |
SMILES isomérico |
CCCCC/C=C\CCCCCCCCCO.CC(=O)O |
SMILES canónico |
CCCCCC=CCCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)







